CID 78065993

Description

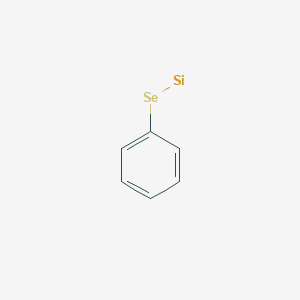

The compound with the identifier “CID 78065993” is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C6H5SeSi |

|---|---|

Molecular Weight |

184.16 g/mol |

InChI |

InChI=1S/C6H5SeSi/c8-7-6-4-2-1-3-5-6/h1-5H |

InChI Key |

QJJVVHLKKQXMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78065993 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions involve replacing functional groups to alter chemical properties. For benzomorphan derivatives like Ketazocine:

-

Cyclopropylmethyl substitution : Introduced during functionalization steps to enhance receptor binding affinity.

-

Hydroxyl group substitution : Critical for modifying solubility and biological activity.

Reagents such as sodium hydroxide or ammonia are used under controlled pH and temperature.

Addition Reactions

Addition reactions are pivotal in synthesizing complex scaffolds:

-

Alkene addition : Employed in forming indenoquinoxaline derivatives via three-component reactions involving ninhydrin and malononitrile .

-

Catalyst-free additions : Achieved in aqueous media, yielding products like imidazolidin-2-ylidene-indenedione (73–98% yield) .

Multi-Component Reactions (MCRs)

MCRs enable efficient synthesis of heterocyclic frameworks:

Example: Ninhydrin-Malononitrile-Diamine Reaction

| Component | Role | Product Type | Yield |

|---|---|---|---|

| Ninhydrin | Electrophilic carbonyl source | Indenoquinoxaline | 85–98% |

| Malononitrile | Nucleophilic cyanide donor | Exocyclic enaminones | 73–90% |

| Diamines | Bridging agent | Imidazolidin-2-ylidene derivatives | 80–95% |

This protocol avoids column chromatography, uses water as a solvent, and operates at room temperature .

Oxidation and Reduction

-

Oxidation : Ketazocine derivatives undergo oxidation to form ketones using agents like potassium permanganate.

-

Reduction : Lithium aluminum hydride reduces carbonyl groups to alcohols, altering pharmacological profiles.

Hydrolysis and Mechanistic Insights

-

Acid/Base Hydrolysis : Cleaves ester or amide bonds, producing fragments for further functionalization.

-

Reaction Mechanisms :

-

Kappa-opioid receptor binding : Ketazocine’s cyclopropylmethyl group interacts with receptor residues (e.g., Tyr139) via hydrophobic interactions.

-

Kinetics : Saturation binding studies reveal biphasic Scatchard plots, indicating multiple receptor subpopulations.

-

Comparative Reactivity Table

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

Biology: It may have applications in biochemical studies, particularly in understanding enzyme-substrate interactions.

Medicine: Potential therapeutic applications could be explored, including drug development and pharmacological studies.

Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 78065993 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action would involve molecular docking, biochemical assays, and cellular studies to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78065993 include other chemical entities with comparable structures and functional groups. These may include:

CID 146016268:

CID 11367903: Another related compound with analogous reactivity and uses.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for further research and development in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.